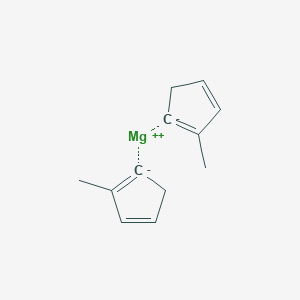
Bis(methylcy-clopentadienyl)magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methylcyclopentadienyl)magnesium, also known as magnesocene, is an organomagnesium compound with the chemical formula C12H14Mg. It is a white crystalline solid that is sensitive to air and moisture. This compound is used in various applications, including as a precursor in the synthesis of other organometallic compounds and in chemical vapor deposition processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(methylcyclopentadienyl)magnesium can be synthesized through the reaction of methylcyclopentadiene with magnesium in the presence of a suitable solvent such as diethyl ether. The reaction typically involves the following steps:
Preparation of Grignard Reagent: Methylcyclopentadiene is reacted with magnesium turnings in diethyl ether to form the Grignard reagent.
Formation of Bis(methylcyclopentadienyl)magnesium: The Grignard reagent is then treated with an appropriate magnesium halide to form bis(methylcyclopentadienyl)magnesium.
Industrial Production Methods
In industrial settings, the production of bis(methylcyclopentadienyl)magnesium often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Controlled Addition of Reagents: The reagents are added in a controlled manner to prevent side reactions and ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(methylcyclopentadienyl)magnesium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions, reducing other compounds while being oxidized itself.
Substitution: The methylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with bis(methylcyclopentadienyl)magnesium include:
Oxygen: For oxidation reactions.
Hydrogen: For reduction reactions.
Halides: For substitution reactions.
Major Products Formed
The major products formed from reactions involving bis(methylcyclopentadienyl)magnesium include:
Magnesium Oxide: Formed during oxidation reactions.
Substituted Cyclopentadienyl Complexes: Formed during substitution reactions.
Applications De Recherche Scientifique
Bis(methylcyclopentadienyl)magnesium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems, including as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Used in chemical vapor deposition processes to produce thin films and coatings for various industrial applications
Mécanisme D'action
The mechanism of action of bis(methylcyclopentadienyl)magnesium involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a Lewis acid, accepting electron pairs from other molecules, and can also participate in redox reactions. The cyclopentadienyl ligands stabilize the magnesium center, allowing it to engage in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(methylcyclopentadienyl)magnesium include:
Bis(cyclopentadienyl)magnesium: Another organomagnesium compound with similar properties but without the methyl groups.
Bis(isopropylcyclopentadienyl)magnesium: A derivative with isopropyl groups instead of methyl groups.
Uniqueness
Bis(methylcyclopentadienyl)magnesium is unique due to its higher vapor pressure and lower melting point compared to bis(cyclopentadienyl)magnesium. These properties make it more suitable for certain applications, such as chemical vapor deposition, where higher volatility is advantageous .
Propriétés
Formule moléculaire |
C12H14Mg |
|---|---|
Poids moléculaire |
182.54 g/mol |
Nom IUPAC |
magnesium;2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Mg/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
Clé InChI |
NYBQAIGCJUBNKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


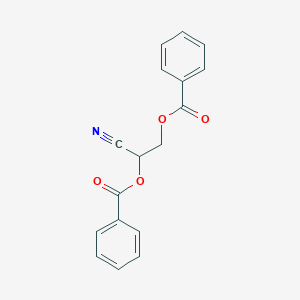
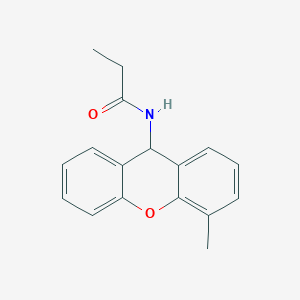
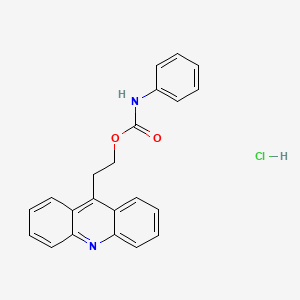
![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)
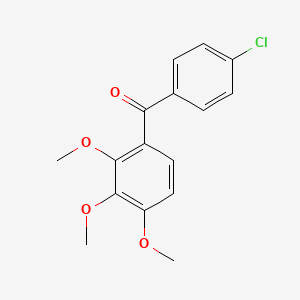
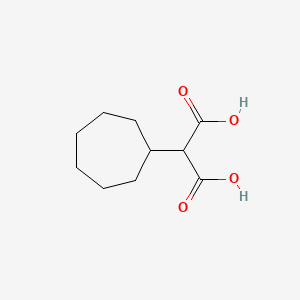
![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
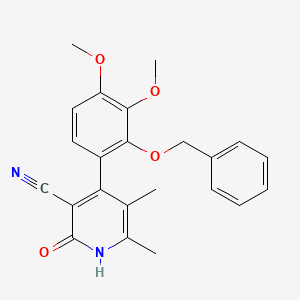
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)
